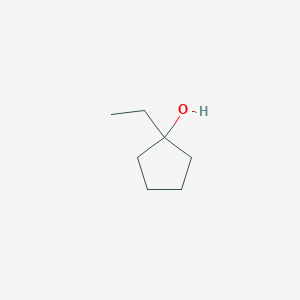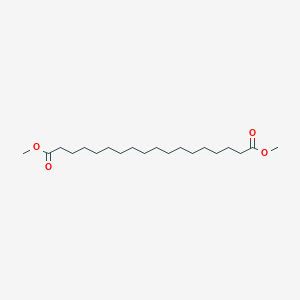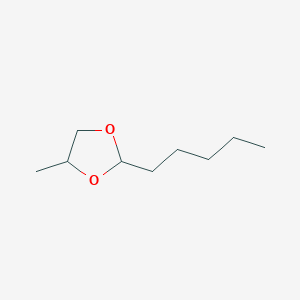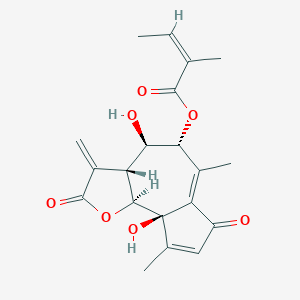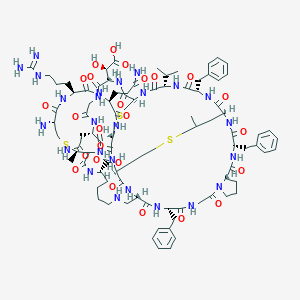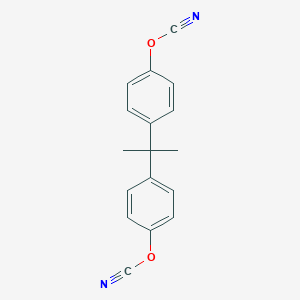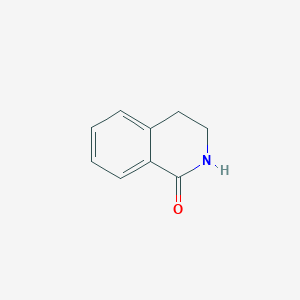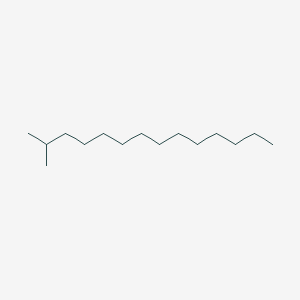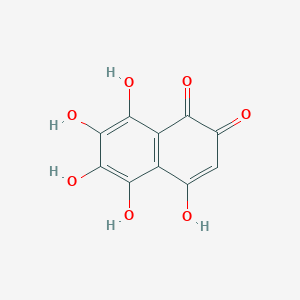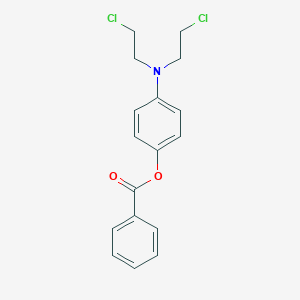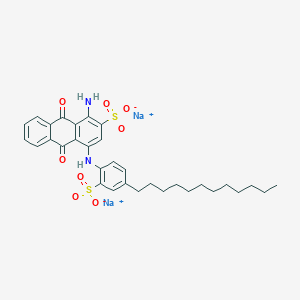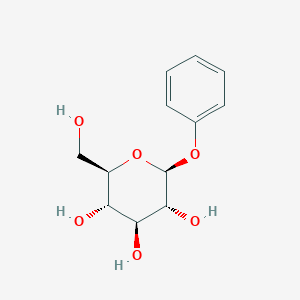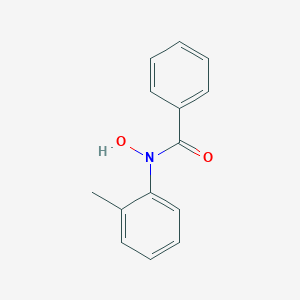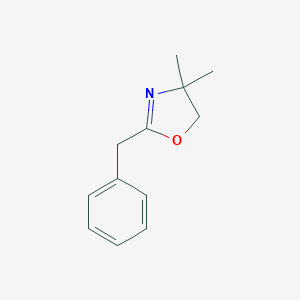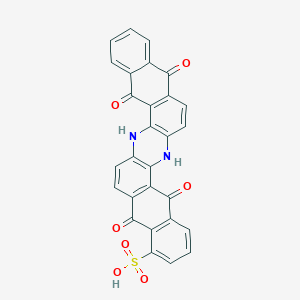
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate, also known as HTAS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HTAS is a water-soluble yellow powder that is synthesized through a multi-step process involving the reaction of anthracene with sulfuric acid and nitric acid. In
科学研究应用
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of photodynamic therapy (PDT). PDT is a non-invasive treatment for cancer that involves the use of a photosensitizer and light to produce reactive oxygen species that can kill cancer cells. Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been shown to be an effective photosensitizer in vitro and in vivo, and its water solubility makes it a promising candidate for clinical use.
作用机制
The mechanism of action of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate in PDT involves the production of reactive oxygen species (ROS) upon exposure to light. The ROS can cause damage to cancer cells, leading to cell death. Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been shown to produce singlet oxygen upon exposure to light, which is one of the most important ROS involved in PDT.
生化和生理效应
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for clinical use. However, more research is needed to fully understand its biochemical and physiological effects.
实验室实验的优点和局限性
One of the main advantages of using Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate in lab experiments is its water solubility, which makes it easy to handle and administer. However, the synthesis of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a complex process, and the yield can be affected by various factors. Additionally, more research is needed to fully understand the biochemical and physiological effects of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate.
未来方向
There are many potential future directions for research on Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate. One area of research is in the development of new synthesis methods that can improve the yield and purity of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate. Another area of research is in the optimization of PDT protocols using Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate, such as the determination of optimal light doses and exposure times. Finally, more research is needed to fully understand the biochemical and physiological effects of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate, as well as its potential applications in other scientific fields.
Conclusion
In conclusion, Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a promising compound that has gained attention in the scientific community due to its potential applications in various fields. Its water solubility and low toxicity make it a promising candidate for clinical use in PDT. However, more research is needed to fully understand its biochemical and physiological effects, as well as its potential applications in other scientific fields.
合成方法
The synthesis of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate involves a multi-step process. Firstly, anthracene is reacted with sulfuric acid and nitric acid to produce 9,10-anthracenedione. This is followed by the reaction of 9,10-anthracenedione with sodium hydroxide to produce 5,6,9,14-tetrahydroanthracene-1,4,9,10-tetraone. Finally, the addition of sodium sulfite to the tetraone produces Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate. The synthesis of Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate is a complex process, and the yield can be affected by various factors such as the reaction conditions and the purity of the starting materials.
属性
CAS 编号 |
1324-29-4 |
|---|---|
产品名称 |
Sodium 5,6,9,14,15,18-hexahydro-5,9,14,18-tetraoxoanthrazinesulphonate |
分子式 |
C28H13N2NaO7S |
分子量 |
522.5 g/mol |
IUPAC 名称 |
5,12,20,27-tetraoxo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(18),3(16),4(13),6(11),7,9,14,19(28),21,23,25,29-dodecaene-10-sulfonic acid |
InChI |
InChI=1S/C28H14N2O7S/c31-25-12-4-1-2-5-13(12)26(32)21-15(25)8-10-17-23(21)29-18-11-9-16-22(24(18)30-17)28(34)14-6-3-7-19(38(35,36)37)20(14)27(16)33/h1-11,29-30H,(H,35,36,37) |
InChI 键 |
MCMQCTRZELFHCC-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)O |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)NC5=C(N4)C=CC6=C5C(=O)C7=C(C6=O)C(=CC=C7)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



